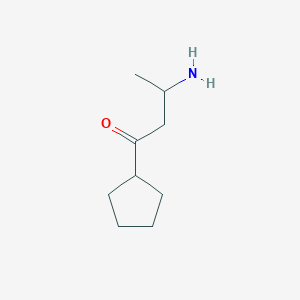
4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8Cl2O4S2 and a molecular weight of 303.18 g/mol . This compound is characterized by the presence of both chloro and ethanesulfonyl groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride typically involves the chlorosulfonation of benzene derivatives. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with ethanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the chlorosulfonation process. Industrial production methods often employ large-scale chlorosulfonation reactors to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride groups can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonyl hydrides, depending on the reagents and conditions used.
Applications De Recherche Scientifique
4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride groups are highly reactive towards nucleophiles, allowing the compound to form covalent bonds with a wide range of substrates. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparaison Avec Des Composés Similaires
4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound has a trifluoromethyl group instead of an ethanesulfonyl group, which imparts different reactivity and properties.
4-Methylbenzenesulfonyl chloride: This compound has a methyl group instead of a chloro group, affecting its electrophilicity and reaction conditions.
4-Nitrobenzenesulfonyl chloride: The presence of a nitro group makes this compound more electron-withdrawing, influencing its reactivity in electrophilic aromatic substitution reactions.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H8Cl2O4S2 |
|---|---|
Poids moléculaire |
303.2 g/mol |
Nom IUPAC |
4-chloro-3-ethylsulfonylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O4S2/c1-2-15(11,12)8-5-6(16(10,13)14)3-4-7(8)9/h3-5H,2H2,1H3 |
Clé InChI |
IHAIRACGEFCZAE-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one](/img/structure/B13162189.png)

![6-amino-1-(2-furylmethyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13162201.png)




![6-bromo-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13162234.png)

![2-(Ethanesulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13162243.png)
![5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13162257.png)


